Bis(benzonitrile)palladium chloride
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
benzonitrile;dichloropalladium | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C7H5N.2ClH.Pd/c2*8-6-7-4-2-1-3-5-7;;;/h2*1-5H;2*1H;/q;;;;+2/p-2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXNOJTUTEXAZLD-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C#N.C1=CC=C(C=C1)C#N.Cl[Pd]Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2N2Pd | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14220-64-5 | |
| Record name | Bis(benzonitrile)dichloropalladium | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14220-64-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bis(benzonitrile)palladium chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014220645 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dibenzonitrilepalladium dichloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169967 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Bis(benzonitrile)palladium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.608 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Preparation Strategies for Bis Benzonitrile Palladium Chloride
Established Direct Synthetic Pathways from Palladium(II) Chloride and Benzonitrile (B105546)
The most common and direct method for synthesizing bis(benzonitrile)palladium chloride involves the reaction of palladium(II) chloride (PdCl₂) with benzonitrile (PhCN). wikipedia.org This pathway is favored for its straightforward approach and generally high yields. The fundamental reaction involves the coordination of two benzonitrile ligands to the palladium(II) center, displacing the polymeric chloride bridges in solid PdCl₂ to form a soluble molecular complex. wikipedia.org
Optimization of Reaction Conditions and Solvent Systems
The synthesis is typically achieved by heating palladium(II) chloride in benzonitrile. wikipedia.org Research indicates that dissolving PdCl₂ in warm benzonitrile is a standard preparative method. wikipedia.org A specific procedure involves heating palladium chloride in a minimal volume of benzonitrile to 100°C. researchgate.net To obtain crystals suitable for analysis, a solution can be prepared by dissolving the complex in benzonitrile, heating to 100°C for an hour, and then allowing it to cool. acs.org
It is crucial to use benzonitrile as the solvent to prevent the loss of the benzonitrile ligands, as the complex is labile and can revert to PdCl₂ in non-coordinating solvents. wikipedia.orgacs.org The purity of the benzonitrile is also a key factor, as moisture or other impurities can lead to undesirable side reactions, such as ligand decomposition.
Considerations for Reactant Molar Ratios and Temperature Control
The stoichiometry of the reaction calls for a 1:2 molar ratio of palladium(II) chloride to benzonitrile to form the desired complex. In practice, benzonitrile is often used in excess, serving as both a reactant and the solvent. researchgate.net
Temperature control is a critical parameter. While heating is necessary to dissolve the palladium(II) chloride and facilitate the reaction, prolonged exposure to high temperatures, particularly above 100°C, can lead to product degradation. researchgate.net A common protocol involves heating at temperatures between 80-100°C for a period of 16-20 hours to ensure complete reaction.
| Parameter | Recommended Condition | Rationale |
| Solvent | Benzonitrile | Prevents ligand loss from the labile complex. wikipedia.orgacs.org |
| Temperature | 80–100 °C | Facilitates dissolution and reaction while minimizing product degradation. researchgate.net |
| Reactant Ratio | 1:2 (PdCl₂:PhCN) | Stoichiometric requirement for complex formation. |
Alternative Preparation Routes Utilizing Palladium Powder as Starting Material
While the direct reaction with palladium(II) chloride is prevalent, alternative methods starting from palladium metal are also of interest, particularly in contexts where PdCl₂ may not be the most economical or readily available precursor. These methods typically involve an initial activation of the palladium metal.
Activation of Palladium Metal and Subsequent Coordination
The activation of palladium metal is a necessary first step as palladium in its bulk metallic form is relatively inert. Activation can be achieved through various chemical treatments that increase its surface area and reactivity. For instance, palladium powder can be prepared by reducing palladium salts. A common laboratory method involves the reduction of a palladium chloride solution. orgsyn.org Once activated, the palladium can be made to react with agents that facilitate its oxidation to Pd(II) in the presence of the desired ligands.
In a broader context of palladium catalysis, the activation of palladium(0) precursors to form active catalytic species is a well-understood process. youtube.com While not a direct synthesis of this compound, the principles of palladium activation are relevant. For instance, oxidative addition is a key step where palladium(0) is oxidized to palladium(II). beilstein-journals.org
Comparative Analysis of Yields and Purity Across Different Methods
The direct synthesis from palladium(II) chloride and benzonitrile is known for its high efficiency, with reported yields of approximately 90%. researchgate.net The purity of the product from this method is generally high, especially when followed by proper purification techniques.
| Starting Material | Typical Yield | Purity | Advantages | Disadvantages |
| Palladium(II) Chloride | ~90% researchgate.net | High, especially after recrystallization. | Direct, one-step synthesis. wikipedia.org | PdCl₂ can be hygroscopic. |
| Palladium Powder | Not commonly reported | Variable, depends on activation and purification. | Potentially lower cost starting material. | Multi-step process, requires activation. orgsyn.org |
Advanced Purification Techniques for Catalytic Grade this compound
For applications in catalysis, the purity of this compound is paramount. Trace impurities can significantly impact catalytic activity and selectivity.
A standard purification method involves precipitation and washing. After the initial reaction, the solution is cooled and diluted with a low-boiling point solvent like petroleum ether to precipitate the complex. researchgate.net The collected precipitate is then washed with the same solvent to remove unreacted benzonitrile and other soluble impurities. researchgate.net A final wash with a non-polar solvent such as hexane (B92381) can also be employed.
Recrystallization is a more advanced technique to achieve high purity. A common solvent system for recrystallization is a mixture of dichloromethane (B109758) and hexane. This process involves dissolving the crude product in a minimum amount of dichloromethane, followed by the slow addition of hexane until turbidity is observed. Cooling the mixture then induces the formation of pure crystals.
Another described method for obtaining high-quality crystals involves dissolving the compound in benzonitrile, heating the solution, and then allowing it to cool slowly. The resulting crystals are then collected and washed with diethyl ether. acs.org
For ensuring the removal of any residual palladium chloride, which can be a common impurity, filtration of the hot benzonitrile solution before precipitation or recrystallization is an important step. researchgate.net The final product is typically dried under vacuum to remove any residual solvents. researchgate.net
Recrystallization Strategies and Their Impact on Catalytic Performance
The purity of bis(benzonitrile)palladium(II) chloride is paramount for its effective use as a catalyst, as impurities can significantly alter its reactivity and lead to inconsistent results in catalytic applications. Recrystallization is a critical purification step to enhance the purity of the synthesized complex. A common method for recrystallization involves the use of a solvent/anti-solvent system, such as a dichloromethane/hexane mixture. This technique is effective in removing impurities that have different solubilities than the desired complex.
While specific studies detailing the direct impact of different recrystallization strategies on the catalytic performance of bis(benzonitrile)palladium(II) chloride are not extensively documented in readily available literature, the principle that higher purity leads to more reliable and reproducible catalytic activity is a cornerstone of catalysis research. Impurities can act as catalyst poisons, deactivating the palladium center, or they can participate in side reactions, leading to lower yields of the desired product and the formation of unwanted byproducts. Therefore, a well-executed recrystallization protocol is essential for obtaining a high-purity catalyst that will exhibit its intrinsic catalytic properties.
Assessment of Purity and Trace Impurities
A thorough assessment of the purity of bis(benzonitrile)palladium(II) chloride and the identification of any trace impurities are crucial for quality control and for understanding its behavior in catalytic reactions. A combination of spectroscopic and analytical techniques is employed for this purpose.
Key Analytical Techniques for Purity Assessment:
| Analytical Technique | Information Provided | Typical Observations |
| Infrared (IR) Spectroscopy | Confirms the coordination of the benzonitrile ligand to the palladium center. | A characteristic nitrile (C≡N) stretching frequency is observed. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides information about the structure of the complex and the presence of organic impurities. | ¹H and ¹³C NMR spectra will show signals corresponding to the benzonitrile ligands. |
| Elemental Analysis | Determines the percentage composition of carbon, hydrogen, and nitrogen in the sample. | The experimental values should closely match the theoretical values for the pure complex. |
| Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) | Quantifies the palladium content. | The measured palladium content should be consistent with the theoretical value. |
| X-ray Diffraction (XRD) | Confirms the crystal structure of the complex. | The diffraction pattern can be compared to known standards for the trans-isomer. |
Common impurities in bis(benzonitrile)palladium(II) chloride can include unreacted palladium(II) chloride, solvent residues, and decomposition products of the benzonitrile ligand. The presence of water can also lead to the formation of palladium hydroxo or oxo species. Rigorous purification and characterization are therefore essential to ensure the quality and reliability of the complex for catalytic applications.
Ligand Design and Precursor Modification for Enhanced Reactivity and Selectivity
Bis(benzonitrile)palladium(II) chloride serves as a versatile precursor for the synthesis of a wide array of palladium catalysts with tailored reactivity and selectivity. sigmaaldrich.comsigmaaldrich.com The labile nature of the benzonitrile ligands allows for their facile replacement by other, often more sophisticated, ligands. This ligand exchange strategy is a cornerstone of modern catalyst design, enabling the fine-tuning of the electronic and steric properties of the palladium center to optimize performance in specific catalytic transformations. researchgate.net
The modification of bis(benzonitrile)palladium(II) chloride with various ligands has led to the development of highly effective catalysts for a broad range of cross-coupling reactions, which are fundamental processes in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. sigmaaldrich.com For instance, the reaction of bis(benzonitrile)palladium(II) chloride with phosphine (B1218219) ligands, such as triphenylphosphine (B44618), generates complexes like bis(triphenylphosphine)palladium(II) chloride. youtube.com These phosphine-ligated palladium complexes are renowned for their catalytic activity in reactions such as the Suzuki-Miyaura, Heck, and Sonogashira couplings. sigmaaldrich.comwikipedia.org
The choice of ligand is critical in dictating the catalyst's performance. For example, bulky and electron-rich phosphine ligands can enhance the rate of oxidative addition, a key step in many cross-coupling catalytic cycles, and can also promote the reductive elimination step to release the final product. nih.govacs.org The use of bidentate ligands can impart greater stability to the catalytic species.
Furthermore, bis(benzonitrile)palladium(II) chloride is a precursor for the in-situ generation of catalytically active Pd(0) species, which are often the true catalysts in cross-coupling reactions. youtube.com This is typically achieved by reducing the Pd(II) complex in the presence of the desired ligands and reactants.
Examples of Catalytic Applications Derived from Bis(benzonitrile)palladium(II) Chloride:
| Catalytic Reaction | Ligand Type | Resulting Catalyst/System |
| Suzuki-Miyaura Coupling | Phosphines | Pd(PPh₃)₄ (formed in situ) |
| Heck Reaction | Phosphines | Pd(OAc)₂/PR₃ (related systems) |
| Sonogashira Coupling | Phosphines/Amines | PdCl₂(PPh₃)₂/CuI |
| Buchwald-Hartwig Amination | Biarylphosphines | L-Pd(0) complexes (L = biarylphosphine) |
| Wacker Oxidation | None (or with co-catalyst) | PdCl₂-based system |
The strategic modification of the ligand sphere around the palladium center, starting from the readily accessible bis(benzonitrile)palladium(II) chloride precursor, remains a powerful and widely employed strategy for the development of new and improved homogeneous catalysts for a myriad of organic transformations. chemicalbook.com
Catalytic Applications in Contemporary Organic Transformations Mediated by Bis Benzonitrile Palladium Chloride
Carbon-Carbon Cross-Coupling Reactions
Bis(benzonitrile)palladium chloride is a widely recognized catalyst for various cross-coupling reactions, which are essential for creating complex organic molecules used in pharmaceuticals, agrochemicals, and advanced materials. chemimpex.com These reactions are pivotal for forming carbon-carbon bonds with high precision and efficiency. chemimpex.com
Mizoroki-Heck Coupling Reactions: Scope and Mechanistic Insights
The Mizoroki-Heck reaction, a palladium-catalyzed coupling of an aryl or vinyl halide with an alkene, is a cornerstone of C-C bond formation. youtube.comnih.gov this compound, often in conjunction with phosphine (B1218219) ligands, has proven to be an effective catalyst for this transformation. orientjchem.org Research has shown that the catalytic system's performance can be optimized by adjusting parameters such as temperature, solvent, and the base used. nih.gov
The generally accepted mechanism for the Mizoroki-Heck reaction involves a catalytic cycle with palladium(0) and palladium(II) intermediates. nih.govresearchgate.net The reaction is initiated by the oxidative addition of the organic halide to a Pd(0) species. Subsequent migratory insertion of the alkene into the palladium-carbon bond, followed by β-hydride elimination, yields the final product and regenerates the Pd(0) catalyst. researchgate.net Studies using density functional theory (DFT) have supported a cationic catalytic cycle as the most probable pathway. nih.gov The choice of ligands, such as N-heterocyclic carbenes (NHCs), can significantly influence the reaction's efficiency and selectivity. orientjchem.org
Below is a table summarizing the Mizoroki-Heck reaction of 4-bromoacetophenone with tert-butyl acrylate (B77674) using a palladium-carbene catalyst system generated in situ.
| Entry | Ligand | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Ligand A | 120 | 12 | 85 |
| 2 | Ligand B | 120 | 12 | 78 |
| 3 | Ligand C | 120 | 12 | 92 |
Data adapted from a study on carbene-based palladium-catalyzed Mizoroki-Heck reactions. orientjchem.org
Suzuki-Miyaura Coupling Reactions: Efficacy with Diverse Substrates
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between organoboron compounds and organic halides or triflates, catalyzed by a palladium complex. sigmaaldrich.commdpi.com this compound is frequently employed as a precatalyst in these reactions. sigmaaldrich.comresearchgate.net The reaction is valued for its mild conditions and tolerance of a wide array of functional groups. researchgate.netnih.gov
The catalytic efficacy of this compound in Suzuki-Miyaura couplings has been demonstrated with a variety of substrates, including challenging aryl chlorides. mdpi.comresearchgate.net The addition of specialized ligands, such as N-heterocyclic carbenes (NHCs) or bulky phosphines, can enhance the catalyst's activity and expand its substrate scope. mdpi.com For instance, xylyl-linked bis-benzimidazolium salts have been used to generate highly active Pd-NHC catalysts for the coupling of aryl chlorides. mdpi.com
The following table presents the results of the Suzuki-Miyaura coupling of various aryl chlorides with phenylboronic acid catalyzed by a Pd-NHC system.
| Entry | Aryl Chloride | Product | Yield (%) |
| 1 | 4-Chloroacetophenone | 4-Acetylbiphenyl | 95 |
| 2 | 4-Chlorotoluene | 4-Methylbiphenyl | 92 |
| 3 | 2-Chlorotoluene | 2-Methylbiphenyl | 88 |
This data is illustrative of the high efficiencies achievable in Suzuki-Miyaura reactions catalyzed by systems derived from this compound. mdpi.com
Stille Coupling Reactions: Performance and Functional Group Tolerance
The Stille coupling reaction is a powerful tool for carbon-carbon bond formation that pairs organotin compounds with organic halides or triflates, catalyzed by palladium. uwindsor.canih.gov This reaction is particularly noted for its broad functional group tolerance and the stability of the organostannane reagents. uwindsor.camdpi.com this compound serves as an effective precatalyst for these transformations. chemimpex.com
The performance of this compound-based catalytic systems in Stille couplings is often enhanced by the use of specific ligands. nih.gov The development of bulky, electron-rich phosphine ligands has enabled these reactions to proceed under milder conditions and with a wider range of substrates, including less reactive aryl chlorides. nih.gov The reaction's tolerance for various functional groups makes it a valuable method in the synthesis of complex molecules and functional polymers. uwindsor.cawiley-vch.de
The table below showcases the yields for the Stille coupling of different aryl halides with phenyltrimethyltin.
| Entry | Aryl Halide | Ligand | Yield (%) |
| 1 | Iodobenzene (B50100) | PPh₃ | 92 |
| 2 | Bromobenzene | P(t-Bu)₃ | 88 |
| 3 | Chlorobenzene | P(t-Bu)₃ | 75 |
The yields are representative of typical Stille coupling reactions and highlight the influence of the halide and ligand choice. nih.govrsc.org
Negishi Coupling Reactions: Investigations into Reaction Efficiency
The Negishi coupling reaction involves the palladium-catalyzed reaction of an organozinc compound with an organic halide or triflate, forming a new carbon-carbon bond. wikipedia.orgorganic-chemistry.org This method is highly valued for its ability to couple sp³, sp², and sp hybridized carbon atoms and its compatibility with a wide range of functional groups. wikipedia.org this compound is a suitable precatalyst for initiating the catalytic cycle in Negishi couplings. sigmaaldrich.com
The efficiency of Negishi coupling reactions can be significantly influenced by the choice of palladium source and ligands. Research has shown that palladacycle precatalysts can generate the active Pd(0) species more efficiently than other sources like Pd(OAc)₂. nih.gov The development of specialized ligands, such as dialkylbiarylphosphines (e.g., XPhos), has enabled these reactions to be carried out at room temperature and with low catalyst loadings, even for challenging substrates like heteroaryl halides. nih.gov
The following data table illustrates the efficiency of a Negishi coupling reaction with different palladium sources.
| Entry | Palladium Source | Ligand | Time (min) | Yield (%) |
| 1 | Palladacycle | XPhos | 20 | 92 |
| 2 | Pd(OAc)₂ | XPhos | 20 | <40 |
| 3 | Pd₂(dba)₃ | XPhos | 20 | <40 |
This data demonstrates the superior performance of a palladacycle precatalyst in a specific Negishi coupling. nih.gov
Sonogashira Coupling Reactions: Applications in Alkynylation
The Sonogashira coupling is a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. researchgate.netrsc.org This reaction is a fundamental method for the synthesis of substituted alkynes. This compound, often in combination with a phosphine ligand, is a highly effective catalyst for Sonogashira couplings. researchgate.net The reaction typically proceeds under mild, copper-free conditions. researchgate.netrsc.org
The versatility of the Sonogashira reaction has been demonstrated in the synthesis of a wide range of compounds, including those with applications in materials science and pharmaceuticals. mdpi.comresearchgate.net The development of palladium N-heterocyclic carbene (NHC) complexes has led to highly active catalysts for the Sonogashira reaction, even with challenging aryl chloride substrates. rsc.org
The table below provides examples of Sonogashira coupling reactions between various aryl halides and phenylacetylene.
| Entry | Aryl Halide | Base | Solvent | Yield (%) |
| 1 | 4-Iodoanisole | Et₃N | Acetonitrile (B52724) | 96 |
| 2 | 4-Bromoanisole | K₂CO₃ | DMF | 90 |
| 3 | 4-Chloroanisole | K₂CO₃ | DMF | 85 |
The data is representative of typical yields in Sonogashira coupling reactions. rsc.orgmdpi.com
Buchwald-Hartwig Amination Analogues and Related C-N Bond Formations
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between aryl halides or triflates and amines. beilstein-journals.orgyoutube.com This reaction has become a widely used method in organic synthesis, particularly in the pharmaceutical industry. nih.govresearchgate.net this compound can serve as a precatalyst in these transformations, typically in the presence of specialized phosphine ligands. sigmaaldrich.com
The scope of the Buchwald-Hartwig amination is extensive, accommodating a wide variety of amines, including primary and secondary amines, as well as amides and other N-H containing compounds. beilstein-journals.orgnih.gov The development of sophisticated biarylphosphine ligands has been crucial in expanding the reaction's utility to include less reactive aryl chlorides and to achieve high chemoselectivity. nih.gov
Below is a table showing the results for the Buchwald-Hartwig amination of various aryl halides with aniline.
| Entry | Aryl Halide | Ligand | Base | Yield (%) |
| 1 | 4-Bromotoluene | Xantphos | Cs₂CO₃ | 95 |
| 2 | 4-Chlorotoluene | BippyPhos | NaOtBu | 92 |
| 3 | 1-Bromo-4-(trifluoromethyl)benzene | Xantphos | Cs₂CO₃ | 88 |
This data illustrates the high efficiency of the Buchwald-Hartwig amination with different substrates and ligands. beilstein-journals.orgnih.gov
General Strategies for Carbon-Carbon Bond Formation
Bis(benzonitrile)palladium(II) chloride is a cornerstone precatalyst for a variety of cross-coupling reactions, which are fundamental methods for constructing carbon-carbon bonds. sigmaaldrich.com These reactions typically involve the coupling of an organometallic reagent with an organic halide or triflate. The compound itself is generally not the active catalyst but serves as a stable and soluble source of palladium(II), which is then reduced in situ to the active palladium(0) species that enters the catalytic cycle.
Key C-C bond-forming reactions where Bis(benzonitrile)palladium(II) chloride is employed include:
Suzuki-Miyaura Coupling: The reaction between an organoboron compound (like a boronic acid or ester) and an organic halide. sigmaaldrich.com
Heck Reaction: The coupling of an unsaturated halide with an alkene. sigmaaldrich.com
Sonogashira Coupling: The coupling of a terminal alkyne with an aryl or vinyl halide. sigmaaldrich.comresearchgate.net
Stille Coupling: The reaction between an organostannane and an organic halide. sigmaaldrich.com
Hiyama Coupling: The coupling of an organosilane with an organic halide. sigmaaldrich.com
Negishi Coupling: The reaction of an organozinc compound with an organic halide. sigmaaldrich.com
In these transformations, the choice of ligands, bases, and solvents is crucial for achieving high efficiency and selectivity. For instance, in Sonogashira couplings, combining Bis(benzonitrile)palladium(II) chloride with a phosphine ligand like P(t-Bu)₃ creates a highly active catalytic system capable of coupling aryl bromides at room temperature, even with sterically hindered substrates. researchgate.net Similarly, Miura's group demonstrated its use with (PhCH₂)Bu₃NCl for the reaction of aroyl chlorides with styrene (B11656) to produce stilbene (B7821643) derivatives. researchgate.net
Table 1: Selected C-C Cross-Coupling Reactions Catalyzed by Bis(benzonitrile)palladium(II) chloride Systems
| Reaction Name | Coupling Partners | Typical Ligand/Additive | Product Type | Ref. |
| Suzuki-Miyaura Coupling | Organoboron Compound + Organic Halide | Phosphine Ligands | Biaryl, etc. | sigmaaldrich.com |
| Heck Reaction | Alkene + Organic Halide | Phosphine Ligands | Substituted Alkene | sigmaaldrich.com |
| Sonogashira Coupling | Terminal Alkyne + Organic Halide | P(t-Bu)₃ | Disubstituted Alkyne | sigmaaldrich.comresearchgate.net |
| Stille Coupling | Organostannane + Organic Halide | - | Ketone, etc. | sigmaaldrich.com |
C-H Activation and Functionalization Methodologies
Direct C-H bond activation and functionalization have emerged as powerful strategies in organic synthesis, offering a more atom-economical and efficient alternative to traditional methods that rely on pre-functionalized substrates. nih.gov Palladium catalysts, often derived from precursors like Bis(benzonitrile)palladium(II) chloride, are central to this field. nih.govtcichemicals.com A common and effective strategy to control the site-selectivity of C-H activation involves the use of directing groups. nih.gov These are functional groups within the substrate that coordinate to the palladium center, bringing it into close proximity with a specific C-H bond and facilitating its cleavage. nih.gov
Directed C-H Bond Activation: Ortho, Meta, and Para Selectivity
The use of directing groups is a well-established method for achieving regioselective functionalization of C-H bonds, most commonly at the ortho position. thieme-connect.de The directing group chelates to the palladium catalyst, forming a stable cyclometalated intermediate (a palladacycle), which positions the catalyst to act on the adjacent C-H bond. nih.govthieme-connect.de A wide array of functional groups, such as amides, pyridines, and oximes, can serve as effective directing groups. thieme-connect.de
While ortho-selectivity is common, achieving meta- and para-selectivity is more challenging and represents a significant area of research. rsc.org Strategies to control this distal selectivity often involve the design of specialized directing groups or templates that create a larger macrocyclic transition state, favoring activation at more remote positions. rsc.orgnih.gov For example, computational studies on palladium-catalyzed C-H olefination using a nitrile-containing template have shown that a Pd-Ag heterodimeric transition state can lead to high meta-selectivity. nih.gov In this model, the nitrile group coordinates to the silver cocatalyst, while the palladium center is positioned near the meta-C-H bond, directing the activation to that site. nih.gov The development of such templates is key to overcoming the inherent preference for ortho-C-H activation. nih.govnih.gov
Distal C-H Functionalization Facilitated by Remote Directing Groups
Achieving functionalization at C-H bonds distal to the coordinating atom (i.e., meta and para positions) requires sophisticated strategies that override the proximity-driven preference for ortho-activation. rsc.org This is often accomplished by employing "remote directing groups" or templates that are specifically designed to position the catalytic metal center at a distance from the point of attachment. rsc.org These templates typically have a U-shape, allowing them to bridge the coordination site and the distal C-H bond, forming a large metallacyclic pre-transition state that is sterically and electronically favored. rsc.org
One notable strategy involves the use of palladium/norbornene (Pd/NBE) cooperative catalysis. nih.gov This approach can achieve distal-selective C-H functionalization of alkenes. The proposed mechanism involves an initial proximal C-H palladation directed by a group on the substrate, followed by insertion of the norbornene cocatalyst. nih.gov A second C-H palladation then occurs at the distal position to form a palladacycle, which can react with various electrophiles. nih.gov This methodology provides a pathway to otherwise difficult-to-access trisubstituted olefins with high regio- and stereoselectivity. nih.gov
Oxidative C-H Functionalization Pathways
Many palladium-catalyzed C-H functionalization reactions operate via an oxidative pathway. nih.govcaltech.edu In these processes, the key C-H activation step typically occurs at a Pd(II) center to form a palladacycle intermediate. nih.gov This intermediate then reacts with a coupling partner (e.g., an alkene, alkyne, or organometallic reagent). The cycle is completed by a reductive elimination step that forms the final product and a Pd(0) species. nih.gov To regenerate the active Pd(II) catalyst and make the reaction catalytic, a stoichiometric oxidant is required. nih.govcaltech.edu
Common oxidants include copper(II) salts, benzoquinone, silver salts (like AgOAc), or, ideally for green chemistry, molecular oxygen (O₂). thieme-connect.decaltech.edunumberanalytics.com The ability to use O₂ as the terminal oxidant is particularly attractive as it is inexpensive and its byproduct is water. caltech.edu For example, catalytic systems have been developed for the aerobic oxidative annulation of indoles, where a Pd-pyridine system facilitates C-H activation and C-C bond formation using O₂ as the sole stoichiometric oxidant. caltech.edu These oxidative pathways are crucial for a wide range of transformations, including the synthesis of heterocycles and complex biaryls. rsc.orgnih.gov
Table 2: Key Mechanistic Steps in Oxidative C-H Functionalization
| Step | Description | Palladium Oxidation State Change |
| 1. C-H Activation | A directing group guides the Pd(II) catalyst to cleave a specific C-H bond, forming a palladacycle. | Pd(II) → Pd(II) |
| 2. Coordination/Insertion | The coupling partner (e.g., an alkene) coordinates to the palladium center and inserts into the Pd-C bond. | Pd(II) → Pd(II) |
| 3. Reductive Elimination | The new C-C or C-X bond is formed, releasing the product. | Pd(II) → Pd(0) |
| 4. Catalyst Regeneration | An oxidant reoxidizes the palladium to its active state. | Pd(0) → Pd(II) |
Other Palladium-Catalyzed Organic Reactions
Beyond the canonical cross-coupling and C-H activation reactions, Bis(benzonitrile)palladium(II) chloride catalyzes a diverse array of other important organic transformations. lookchem.comchemicalbook.com These include cyclizations, rearrangements, and various addition reactions. For instance, it has been used as a catalyst for the cyclization of δ-acetylenic carboxylic acids to form butenolides, the rearrangement of allylic imidates into allylic amides, and the Nazarov cyclization of α-alkoxy dienones. lookchem.comchemicalbook.com
Green Amine Synthesis from Terminal Olefins via Wacker Oxidation and Transfer Hydrogenation
A significant application of Bis(benzonitrile)palladium(II) chloride is in the development of greener synthetic routes. sigmaaldrich.com One such process is the synthesis of amines from terminal olefins through a two-step sequence involving a Wacker-type oxidation followed by a transfer hydrogenation. sigmaaldrich.comchemicalbook.comscbt.com
The first step is the Wacker oxidation , a classic palladium-catalyzed reaction that typically converts a terminal alkene into a methyl ketone. numberanalytics.comnih.gov In this process, the palladium(II) catalyst activates the alkene for nucleophilic attack by water. numberanalytics.comyoutube.com A co-catalyst, traditionally copper chloride, is used with an oxidant (like O₂) to regenerate the active Pd(II) catalyst. numberanalytics.com
The ketone or aldehyde produced from the Wacker oxidation is then converted to an amine in the second step. This is often achieved via reductive amination, where the carbonyl compound reacts with an amine source (like ammonia (B1221849) or an ammonium (B1175870) salt) to form an imine, which is then reduced. Transfer hydrogenation is an attractive method for this reduction, as it uses stable, easy-to-handle hydrogen donor molecules (e.g., formic acid, isopropanol) instead of high-pressure hydrogen gas.
This tandem approach provides a more sustainable and efficient pathway to valuable amine compounds from readily available olefin feedstocks. sigmaaldrich.com
Table 3: Two-Step Green Amine Synthesis
| Step | Reaction | Catalyst System | Starting Material | Intermediate/Product | Ref. |
| 1 | Wacker Oxidation | PdCl₂(PhCN)₂ / Co-catalyst / Oxidant | Terminal Olefin | Ketone / Aldehyde | sigmaaldrich.comnumberanalytics.com |
| 2 | Transfer Hydrogenation | Hydrogen Donor / Catalyst | Ketone / Aldehyde + Amine Source | Amine | sigmaaldrich.com |
Stereoselective Alpha-O-Glycosidation Reactions
The stereoselective synthesis of glycosidic bonds is a cornerstone of carbohydrate chemistry, with significant implications for the development of therapeutics and biological probes. This compound has emerged as an effective catalyst for promoting α-stereoselective O-glycosidation reactions. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com
In a notable application, Pd(MeCN)₂Cl₂, a closely related analogue of this compound, catalyzes the α-stereoselective synthesis of 2,3-unsaturated O-glycosides from O(3)-acylated glycals. nih.gov This method is advantageous as it does not require pre-activation of the glycosyl donor or the nucleophilic alcohol. nih.gov Mechanistic investigations suggest a departure from the typical (η³-allyl)palladium intermediate. Instead, the reaction is proposed to proceed through an alkoxy-palladium intermediate, which enhances the acidity of the alcohol's proton and the nucleophilicity of its oxygen atom. nih.gov This approach has been successfully applied to a variety of glycosyl donors and acceptors, yielding products with high α-selectivity and in good to excellent yields. nih.gov
Another strategy involves the use of glycal derivatives as glycosyl donors in the presence of a palladium(II) catalyst. The catalyst is believed to activate the glycal's π-system, facilitating a stereoselective attack by the oxygen nucleophile. montana.edu In this system, a C(3)-trichloroacetimidate group on the glycal acts as a leaving group and directs the palladium(II) catalyst to the double bond. montana.edu This method's α-selectivity is dictated by the catalyst-donor complex rather than the protecting groups on the substrates, offering a more direct and efficient route to α-O-glycosides. montana.edu
| Glycal Donor | Acceptor | Catalyst System | Product | Selectivity (α:β) | Yield (%) |
| Peracetylated glucal | Glucoside acceptor | Pd(MeCN)₂Cl₂ | 2,3-Unsaturated glycoside | High α | Good-Excellent |
| Glycal with C(3)-trichloroacetimidate | Various alcohols | Pd(II)/Ligand | α-O-glycoside | High α | High |
Spiroketal Synthesis and Related Cyclization Reactions
Spiroketals are important structural motifs found in a wide range of natural products with significant biological activity. This compound has been employed in catalytic systems to facilitate the synthesis of these complex structures through various cyclization strategies.
One approach involves a palladium-catalyzed spirocyclization cascade. nih.gov This sequence can include a Narasaka–Heck cyclization, C–H activation, and a [4+2] annulation. In such a reaction, a γ,δ-unsaturated oxime ester can react with a C2 insertion unit, like 2-chlorobenzoic acid, in the presence of a palladium catalyst. nih.gov The choice of the palladium source is critical, and in some cases, Pd(MeCN)₂Cl₂ has been identified as the optimal catalyst. nih.gov The reaction proceeds through a spiro-palladacycle intermediate formed via δ-C–H activation, leading to the efficient assembly of spirocyclic pyrrolines with high regioselectivity. nih.gov
Palladium catalysis has also been utilized for the synthesis of bicyclo[3.2.1] lactones, which can be considered related to spirocyclic systems. nih.gov A tandem intramolecular β-C(sp³)–H olefination and lactonization of a linear carboxylic acid bearing a tethered olefin can be catalyzed by a palladium(II) species. nih.gov This transformation provides a rapid entry to the bicyclo[3.2.1] lactone scaffold and is compatible with various functional groups. nih.gov
| Starting Material | Reaction Type | Catalyst System | Product |
| γ,δ-Unsaturated oxime ester and 2-chlorobenzoic acid | Narasaka–Heck/C–H activation/[4+2] annulation | Pd(MeCN)₂Cl₂, P(p-Tol)₃ | Spirocyclic pyrroline |
| Linear carboxylic acid with tethered olefin | Tandem β-C(sp³)–H olefination/lactonization | Pd(II) catalyst | Bicyclo[3.2.1] lactone |
Thiocarbonylation Reactions: Synthesis of Thioesters
This compound has demonstrated utility in carbonylative coupling reactions, including the synthesis of thioesters. While specific examples directly employing this compound for thiocarbonylation are not extensively detailed in the provided search results, the broader context of palladium-catalyzed carbonylation suggests its potential in this area. Palladium complexes are well-known to catalyze the insertion of carbon monoxide into various organic substrates.
Generally, palladium-catalyzed thiocarbonylation would involve the reaction of an organic halide or triflate with a thiol and carbon monoxide. The catalytic cycle would likely involve the oxidative addition of the organic electrophile to a Pd(0) species, followed by CO insertion to form a palladium-acyl intermediate. Subsequent reaction with a thiol would lead to the thioester product and regeneration of the Pd(0) catalyst. Given that this compound is a common precursor for generating Pd(0) catalysts in situ, it is a plausible candidate for facilitating such transformations.
Annulation Reactions for Diastereoselective Cyclopentene (B43876) Synthesis
Palladium-catalyzed annulation reactions provide a powerful tool for the construction of cyclic systems with high levels of stereocontrol. This compound, as a palladium precursor, is instrumental in these transformations.
A notable example is the palladium-catalyzed [3+2] annulation of conjugate acceptors and allenyl boronic esters to afford substituted cyclopentenes. nih.govorganic-chemistry.org This method offers high yields and, where applicable, excellent diastereoselectivities. nih.gov The reaction is believed to be initiated by the conjugate addition of a nucleophilic propargylpalladium complex, which is generated in situ from the palladium precursor and the allenyl boronic ester. nih.govorganic-chemistry.org This methodology has proven valuable for the rapid assembly of building blocks for natural product synthesis, including the construction of polycyclic lactones and lactams. nih.govorganic-chemistry.org
Another approach to cyclopentene synthesis involves a palladium-catalyzed [3+2] cycloaddition that utilizes a twofold C(sp³)–H activation to generate the three-carbon unit for the formal cycloaddition. nih.gov This reaction between gem-dimethyl-containing amide substrates and maleimides is enabled by the use of a weakly coordinating amide directing group and a pyridine-3-sulfonic acid ligand. nih.gov The diastereoselectivity of this reaction is high, resembling that of a pericyclic cycloaddition. nih.gov
| Reactants | Reaction Type | Catalyst System | Product | Diastereoselectivity |
| Conjugate acceptor and allenyl boronic ester | [3+2] Annulation | Palladium catalyst, phosphoramidite (B1245037) ligand | Substituted cyclopentene | High |
| gem-Dimethyl-containing amide and maleimide | [3+2] Cycloaddition via C-H activation | Palladium catalyst, pyridine-3-sulfonic acid | Cyclopentane derivative | High |
Allylic Rearrangements and Isomerizations: Regioselectivity and Stereocontrol
This compound is a precursor for catalysts that mediate allylic rearrangements and isomerizations, often with high levels of regioselectivity and stereocontrol. These reactions are fundamental in organic synthesis for the strategic repositioning of functional groups.
The isomerization of 2-allylphenol (B1664045) in the presence of bis(benzonitrile)palladium(II) chloride exhibits unique kinetics, where the rate increases as the reaction progresses. researchgate.net The rate-controlling step in the isomerization of similar substrates, such as 1-phenylbut-2-ene, is thought to be an olefin displacement reaction. researchgate.net
Palladium-catalyzed reactions of vinyl aziridines often proceed through π-allyl palladium intermediates, which are central to various transformations, including rearrangements and isomerizations. nih.gov The stereochemical outcome of these reactions can be controlled by the choice of ligands and reaction conditions.
| Substrate | Reaction Type | Catalyst | Key Feature |
| 2-Allylphenol | Isomerization | Bis(benzonitrile)palladium(II) chloride | Rate increases over time |
| Vinyl aziridines | Rearrangement/Alkylation | Palladium catalyst | Proceeds via π-allyl palladium intermediate |
Carbonylative Coupling and Cyclization for Heterocycle Synthesis
This compound is a valuable precatalyst for carbonylative coupling and cyclization reactions that lead to the synthesis of a wide variety of heterocyclic compounds. bohrium.com These reactions involve the incorporation of a carbonyl group, typically from carbon monoxide, into an organic molecule, followed by an intramolecular cyclization to form a ring structure.
Palladium-catalyzed carbonylative cyclization is a powerful strategy for constructing lactones and lactams. bohrium.com For instance, a palladium-catalyzed four-component carbonylative cyclization of alkenyl-tethered aryl iodides, trifluoroacetimidoyl chlorides, and propargyl amines has been developed to access carbonyl-bridged bisheterocycles. bohrium.com
In another example, an efficient Pd(II)/Pd(0) catalyst system, which could be derived from this compound, was developed for the cyclization-carbonylation-cyclization coupling reaction of (ortho-alkynyl phenyl) (methoxymethyl) sulfides, using molecular oxygen as the terminal oxidant. nih.gov This reaction produces complex heterocyclic structures.
The carbonylative Sonogashira coupling reaction, which can be catalyzed by palladium complexes, is a single-step method for synthesizing α,β-acetylenic carbonyl compounds (ynones). nih.gov These ynones are important precursors for the synthesis of various heterocycles, including flavones, chromones, and pyrazoles. nih.gov
| Starting Materials | Reaction Type | Catalyst System | Product |
| Alkenyl-tethered aryl iodides, trifluoroacetimidoyl chlorides, propargyl amines | Four-component carbonylative cyclization | Palladium catalyst | Carbonyl-bridged bisheterocycles |
| (ortho-Alkynyl phenyl) (methoxymethyl) sulfides | Cyclization-carbonylation-cyclization coupling | Pd(II)/Pd(0) catalyst system | Complex heterocycles |
| Aryl iodides and terminal alkynes | Carbonylative Sonogashira coupling | Palladium-NHC complexes | Ynones (heterocycle precursors) |
Mechanistic Insights and Reaction Pathway Elucidation of Bis Benzonitrile Palladium Chloride Catalysis
Theoretical and Computational Chemistry Studies
Theoretical and computational studies, particularly using Density Functional Theory (DFT), have become invaluable tools for elucidating the intricate mechanisms of palladium-catalyzed reactions. nih.govscribd.com These studies provide detailed insights into the structures of intermediates and transition states, as well as the energetics of different reaction pathways. nih.gov
Computational chemistry has been instrumental in:
Mapping Catalytic Cycles: DFT calculations can be used to construct detailed energy profiles of entire catalytic cycles, identifying the rate-determining step and key intermediates.
Understanding Selectivity: Theoretical models can help to rationalize and predict the chemo-, regio-, and stereoselectivity observed in palladium-catalyzed reactions.
Ligand Design: Computational screening of different ligands can guide the development of more efficient and selective catalysts.
While many computational studies focus on simplified model systems, the fundamental insights gained are broadly applicable to understanding the behavior of catalysts derived from bis(benzonitrile)palladium chloride in complex reaction environments. mdpi.com
Density Functional Theory (DFT) Investigations of Reaction Mechanisms
Density Functional Theory (DFT) has become an indispensable tool for elucidating the complex mechanisms of transition metal-catalyzed reactions, and processes involving this compound, PdCl₂(PhCN)₂, are no exception. DFT calculations provide detailed insights into the electronic structure and energetics of reactants, intermediates, transition states, and products, allowing researchers to map out plausible reaction pathways that are often difficult to probe experimentally.
In the context of PdCl₂(PhCN)₂ catalysis, DFT studies are crucial because this complex typically serves as a precatalyst. The labile benzonitrile (B105546) ligands are readily displaced by other species in the reaction medium, such as substrates, solvents, or other ligands, to form the catalytically active species. DFT calculations can model these initial steps and help identify the true catalyst.
Mechanistic investigations using DFT often explore fundamental steps of catalytic cycles, including:
Oxidative Addition: The initial reaction of a low-valent palladium species, often formed in situ from the Pd(II) precatalyst, with a substrate (e.g., an aryl halide). DFT can model the geometry and energy barrier of the transition state for this crucial bond-breaking and bond-forming step.
Migratory Insertion: The insertion of one reactant, such as an alkene or carbon monoxide, into a palladium-carbon or palladium-hydride bond. Calculations can reveal the stereochemistry and regioselectivity of this step.
Transmetalation: In cross-coupling reactions, this step involves the transfer of an organic group from another metallic reagent (e.g., organoboron, organotin) to the palladium center.
Reductive Elimination: The final step that forms the desired product and regenerates the catalytically active palladium species. DFT can predict the feasibility of this step and whether it is rate-determining.
For instance, in a study of palladium-catalyzed benzolactamization, DFT calculations were employed to understand the reaction mechanism and selectivity. chemrxiv.org The calculations shed light on the formation of possible reaction intermediates and the energy profiles of competing pathways, explaining how reaction conditions could control the final product. chemrxiv.org Similarly, DFT has been used to investigate the methoxycarbonylation of styrene (B11656) catalyzed by palladium chloride, where the initial interaction of the palladium complex with the solvent (methanol) to form a key palladium-hydride intermediate was modeled. mdpi.com Although not using PdCl₂(PhCN)₂ directly, this study highlights the typical application of DFT to understand the formation of active catalysts and subsequent steps like alkene insertion and CO insertion. mdpi.com
The table below summarizes key parameters often investigated in DFT studies of palladium-catalyzed reactions.
| Parameter Investigated | Significance in Mechanistic Elucidation | Typical Computational Method |
| Geometry Optimization | Determines the stable three-dimensional structures of intermediates and transition states. | B3LYP, M06 |
| Frequency Analysis | Confirms that optimized structures are true minima (no imaginary frequencies) or transition states (one imaginary frequency). Provides zero-point energies (ZPE). | B3LYP, M06 |
| Activation Energy (ΔG‡) | The energy barrier for a reaction step. Helps identify the rate-determining step of the catalytic cycle. | Calculated from the free energies of the reactant and transition state. |
| Reaction Energy (ΔGr) | The overall free energy change for a reaction step, indicating if it is exergonic or endergonic. | Calculated from the free energies of the product and reactant. |
| Natural Bond Orbital (NBO) Analysis | Provides insights into charge distribution and bonding interactions within molecules. | NBO analysis on optimized geometries. |
These computational approaches allow for a detailed, step-by-step reconstruction of the catalytic cycle, providing a theoretical framework that complements and explains experimental observations.
Energy Profile Calculations for Transition States and Key Intermediates
A cornerstone of computational mechanistic studies is the calculation of the potential energy surface for a reaction. By mapping the free energy of the system as it progresses from reactants to products, researchers can construct a detailed reaction energy profile. This profile visualizes the entire catalytic cycle, highlighting the relative stabilities of all intermediates and the energy barriers (activation energies) of the transition states that connect them.
For example, in a palladium-catalyzed migratory cyclization, DFT calculations were used to generate a free energy profile for the proposed reaction cascade. researchgate.net The profile detailed the energies of each intermediate and transition state, starting from the initial oxidative addition of the substrate to a Pd(0) species (generated from the precatalyst), followed by migratory insertion, cyclization, and reductive elimination steps. researchgate.net Such profiles clearly illustrate which steps are energetically demanding and which are facile.
A typical energy profile calculation involves the following steps:
Identification of Key Species: All plausible intermediates and transition states along the proposed reaction pathway are identified.
Geometry Optimization: The molecular structure of each species is optimized to find its lowest energy conformation.
Frequency Calculation: Vibrational frequencies are calculated to confirm the nature of each stationary point (minimum or saddle point) and to obtain thermal corrections to the electronic energy (e.g., zero-point vibrational energy, enthalpy, and entropy).
Free Energy Calculation: The Gibbs free energy of each species is calculated, typically including solvation effects using a continuum model (like SMD or PCM) to simulate the reaction solvent.
Profile Construction: The relative free energies are plotted against a reaction coordinate to visualize the entire energy landscape.
The table below presents hypothetical relative free energy data for a generic palladium-catalyzed cross-coupling reaction, illustrating the kind of information derived from these calculations.
| Reaction Species | Description | Relative Free Energy (kcal/mol) |
| Reactants + Pd(0)L₂ | Starting materials and active catalyst | 0.0 |
| TS1 | Transition state for oxidative addition | +15.2 |
| Intermediate 1 | Oxidative addition product (Pd(II) complex) | -5.6 |
| TS2 | Transition state for transmetalation | +12.8 |
| Intermediate 2 | Transmetalation product | -10.3 |
| TS3 | Transition state for reductive elimination | +21.5 |
| Products + Pd(0)L₂ | Final products and regenerated catalyst | -25.0 |
In this hypothetical example, the reductive elimination (TS3) has the highest activation barrier relative to the preceding intermediate, identifying it as the rate-determining step of the catalytic cycle.
Computational Probing of Selectivity and Reactivity Differences
DFT calculations are particularly powerful for explaining and predicting the selectivity of chemical reactions, such as chemoselectivity, regioselectivity, and stereoselectivity. In catalysis involving this compound, where multiple reaction pathways may be available, computational probing can reveal the subtle energetic differences that govern the observed product distribution.
Chemoselectivity: When a molecule contains multiple reactive sites, a catalyst can selectively functionalize one over the other. DFT can help understand this by modeling the interaction of the catalyst with each functional group. For instance, in a palladium-catalyzed reaction involving an aroyl chloride, a key question is whether the reaction proceeds with or without decarbonylation. researchgate.net Computational studies can compare the activation barrier for migratory insertion of the acyl group versus the barrier for decarbonylation followed by coupling of the resulting aryl group. This comparison can explain why certain ligands or conditions favor one product over the other. researchgate.net
Reactivity Differences: DFT can also explain why different substrates exhibit different reactivities. By calculating the activation energies for the rate-determining step with various substrates (e.g., aryl halides with different electronic properties), a quantitative correlation between substrate structure and reaction rate can be established. These insights are invaluable for predicting the scope of a new catalytic method. For example, in a study on the palladium-catalyzed reaction of stannyl glycals with aroyl chlorides, the choice of palladium precursor (e.g., Pd(OAc)₂ vs. PdCl₂(PhCN)₂) was found to influence the selectivity between aroylation and arylation products, a phenomenon that could be investigated computationally by comparing the energetics of the decarbonylation step for different catalyst-ligand combinations. researchgate.net
The following table outlines how computational methods are applied to probe different aspects of selectivity.
| Type of Selectivity | Computational Approach | Example Finding |
| Regioselectivity | Calculate and compare the activation energies for the transition states leading to different regioisomers. | The transition state for 1,2-insertion of an alkene is 5 kcal/mol lower in energy than the transition state for 2,1-insertion, leading to high regioselectivity. |
| Chemoselectivity | Compare the energy profiles of competing reaction pathways (e.g., with and without decarbonylation). | The energy barrier for decarbonylation of an acyl-palladium intermediate is significantly higher than for subsequent reductive elimination, favoring the ketone product. chemrxiv.org |
| Stereoselectivity | Analyze the energies of diastereomeric transition states that lead to different stereoisomers. | The transition state leading to the (R)-enantiomer is stabilized by a favorable non-covalent interaction, explaining the observed enantiomeric excess. |
Through these detailed computational investigations, a deep, quantitative understanding of the factors controlling selectivity and reactivity in PdCl₂(PhCN)₂-catalyzed systems can be achieved.
Identification and Characterization of Reactive Intermediates
Spectroscopic Probing of Transient Palladium Species (e.g., π-Allyl Complexes)
While computational methods provide theoretical roadmaps of reaction mechanisms, the direct observation and characterization of proposed intermediates are crucial for experimental validation. Spectroscopic techniques are vital for this purpose, although the low concentration and short lifetimes of many catalytic intermediates present significant challenges.
In reactions catalyzed by this compound, various palladium species can be formed. For reactions involving allylic substrates, the formation of π-allyl palladium complexes is a common mechanistic feature. These complexes are often stable enough to be characterized by standard spectroscopic methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ³¹P NMR are powerful tools for characterizing organometallic complexes. The formation of a π-allyl palladium complex from an allylic precursor and a Pd(0) species (generated in situ from PdCl₂(PhCN)₂) results in characteristic shifts in the proton and carbon signals of the allyl fragment. The symmetry of the π-allyl ligand can often be deduced from the NMR spectrum. For example, the coordination of an allyl group to palladium typically results in upfield shifts for the terminal protons and a downfield shift for the central proton compared to the free olefin.
Infrared (IR) and Raman Spectroscopy: These techniques probe the vibrational modes of molecules. The coordination of functional groups (like C=C or C=O) to a palladium center alters their bond strength and, consequently, their vibrational frequencies, which can be observed spectroscopically.
UV-Vis Spectroscopy: Changes in the electronic environment of the palladium center upon ligand exchange or reaction can be monitored by UV-Vis spectroscopy, sometimes allowing for the kinetics of intermediate formation to be followed.
Although direct spectroscopic observation of highly reactive, transient species in a live catalytic cycle is difficult, stoichiometric reactions can often be designed to generate and trap key intermediates, allowing for their full characterization.
Application of Electrospray Ionization Mass Spectrometry (ESI-MS) for Mechanistic Support
Electrospray Ionization Mass Spectrometry (ESI-MS) has emerged as a powerful technique for intercepting and identifying ionic intermediates directly from a reacting solution. uvic.ca As a soft ionization method, ESI-MS can transfer charged species from the solution phase to the gas phase with minimal fragmentation, allowing for the detection of catalyst complexes, intermediates, and products as they are formed. uvic.ca This provides a "snapshot" of the species present in the catalytic soup at any given moment.
For palladium-catalyzed reactions, which often involve cationic or anionic intermediates, ESI-MS is particularly well-suited. uvic.ca The high sensitivity of the technique allows for the detection of species present at very low concentrations, which is typical for catalytic intermediates. uvic.ca
Key applications of ESI-MS in studying mechanisms involving PdCl₂(PhCN)₂ include:
Identifying Key Intermediates: By monitoring the reaction mixture over time, the appearance and disappearance of specific mass-to-charge (m/z) signals can be correlated with the progress of the reaction. In a palladium-catalyzed benzolactamization, for instance, high-resolution ESI-MS was used to detect proposed palladium intermediates in a stoichiometric reaction, providing direct evidence for their existence. chemrxiv.org
Probing Ligand Effects: The technique can be used to observe the displacement of the initial benzonitrile ligands by other ligands or substrates, helping to identify the catalytically active species.
Validating Catalytic Cycles: Many of the proposed intermediates in catalytic cycles are ionic (e.g., [LₙPd-R]⁺ or [PdCl₃]⁻). ESI-MS can provide direct evidence for these species, confirming key steps like oxidative addition or transmetalation. mdpi.comuvic.ca
Tandem Mass Spectrometry (MS/MS): By selecting an ion of interest and subjecting it to collision-induced dissociation (CID), its fragmentation pattern can be analyzed. This provides structural information and can help to confirm the identity of a proposed intermediate. rsc.org
The table below shows examples of palladium-containing species that could be observed by ESI-MS during a generic cross-coupling reaction.
| Observed Ion (m/z) | Proposed Structure | Mechanistic Step |
| [Pd(PPh₃)₂(Aryl)(X)]Na⁺ | Oxidative Addition Intermediate | Oxidative Addition |
| [Pd(PPh₃)₂(Aryl)(R)]H⁺ | Transmetalation Product | Transmetalation |
| [Pd(PPh₃)Cl]⁻ | Catalyst Resting State | Catalyst Speciation |
| [Pd₂(PPh₃)₄(μ-X)]⁺ | Binuclear Species | Catalyst Deactivation/Reservoir |
The application of ESI-MS provides invaluable, direct experimental evidence that complements kinetic and computational studies, leading to a more complete and validated understanding of the reaction mechanism.
Elucidation of Homogeneous Versus Heterogeneous Catalysis Contributions
A fundamental question in catalysis by soluble metal complexes like this compound is whether the reaction proceeds through a truly homogeneous pathway, involving discrete, soluble molecular species, or if the precatalyst decomposes to form colloidal or solid-phase palladium nanoparticles (PdNPs) that act as a heterogeneous catalyst. PdCl₂(PhCN)₂ is a well-known precursor that can lead to either type of catalysis depending on the reaction conditions, ligands, and substrates. wikipedia.org
The Homogeneous Pathway: In a truly homogeneous cycle, the Pd(II) precatalyst is reduced in situ to a soluble Pd(0) species, which then enters the catalytic cycle (e.g., oxidative addition, reductive elimination). The entire process occurs in a single phase. The lability of the benzonitrile ligands facilitates the entry of substrates and other ligands to form the active catalyst. wikipedia.org
The Heterogeneous Pathway ("Cocktail" Catalysis): Alternatively, the Pd(II) precursor can be reduced to form insoluble Pd(0) nanoparticles. These nanoparticles can then serve as the active catalyst, with the reaction occurring on their surface. A widely discussed phenomenon is the "leaching" of palladium atoms or small clusters from the surface of these nanoparticles into the solution to perform the catalytic cycle homogeneously, followed by re-deposition onto the nanoparticle surface. dntb.gov.uaresearchgate.net In this scenario, the nanoparticles act as a reservoir for the active homogeneous catalyst.
Distinguishing between these pathways is critical for understanding the true nature of the catalyst and for developing reproducible and scalable processes. Several experimental tests can be employed:
Mercury Poisoning Test: The addition of elemental mercury (Hg(0)) to the reaction can help distinguish the two pathways. Mercury amalgamates with and deactivates the surface of heterogeneous metal nanoparticles but generally does not interact with soluble molecular catalysts. A significant drop in reaction rate upon addition of mercury is strong evidence for a heterogeneous mechanism.
Filtration Test: The reaction can be stopped mid-course, and the solid components filtered off (often through a fine filter, e.g., 0.2 μm). If the filtrate continues to show catalytic activity, it indicates the presence of a soluble, active homogeneous catalyst. If the activity ceases, it suggests the catalyst is heterogeneous and was removed by filtration.
Microscopy: After the reaction, the mixture can be analyzed by Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM) to visually check for the formation of palladium nanoparticles.
The nature of the catalysis—homogeneous, heterogeneous, or a combination of both—is often highly dependent on the specific reaction conditions. For example, the presence of strong coordinating ligands (like phosphines) can stabilize soluble palladium species and favor a homogeneous pathway, while high temperatures or the absence of stabilizing ligands can promote nanoparticle formation. Understanding and controlling this dichotomy is a key aspect of modern palladium catalysis research. dntb.gov.uaresearchgate.net
Ligand Effects and Catalyst Design Principles in Bis Benzonitrile Palladium Chloride Systems
Lability of Benzonitrile (B105546) Ligands and Their Displacement Dynamics
Bis(benzonitrile)palladium chloride, with the formula PdCl2(NCC6H5)2, serves as a crucial precursor in palladium catalysis due to the labile nature of its benzonitrile (PhCN) ligands. wikipedia.orgdbpedia.org This lability is a key feature, allowing for the easy displacement of the benzonitrile ligands by a wide array of other, stronger-donating ligands to generate the catalytically active species in situ. The complex is typically a yellow-brown solid and is soluble in many organic solvents, a property facilitated by the benzonitrile ligands. wikipedia.orgdbpedia.org
The synthesis of this compound involves the reaction of palladium(II) chloride with benzonitrile, often under reflux conditions. The resulting square-planar Pd(II) complex features two benzonitrile ligands in a trans configuration, as confirmed by X-ray crystallography. wikipedia.org In non-coordinating solvents, the complex can revert to the less soluble palladium(II) chloride, highlighting the dynamic equilibrium and lability of the PhCN ligands. wikipedia.org This reversible dissociation makes the complex a versatile and soluble source of Pd(II) for a variety of catalytic applications. The displacement of the benzonitrile ligands is a critical step in many catalytic cycles, as it opens up coordination sites on the palladium center for the substrate and other ancillary ligands. acs.org
Role of Ancillary Ligands in Modulating Reactivity and Selectivity
The catalytic performance of systems derived from this compound is profoundly influenced by the nature of the ancillary ligands that replace the labile benzonitrile units. These ancillary ligands play a pivotal role in tuning the electronic and steric environment of the palladium center, thereby controlling the reactivity, selectivity, and stability of the active catalyst. nih.govnih.gov
Phosphine (B1218219) Ligands: Tuning Electronic and Steric Properties
Phosphine ligands are among the most widely used ancillary ligands in palladium catalysis. Their electronic and steric properties can be systematically varied by changing the substituents on the phosphorus atom. The introduction of phosphine ligands, such as triphenylphosphine (B44618) (PPh3), to a solution of this compound leads to the formation of complexes like [PdCl2(PPh3)2]. youtube.com These phosphine-containing complexes are often robust and highly active catalysts for a variety of cross-coupling reactions, including Suzuki-Miyaura, Heck, and Sonogashira couplings. sigmaaldrich.com
The electronic effect of phosphine ligands is crucial; electron-donating phosphines increase the electron density on the palladium center, which can facilitate key steps in the catalytic cycle, such as oxidative addition. nih.gov Conversely, the steric bulk of the phosphine ligands can influence the coordination number of the palladium complex and promote reductive elimination, the final step in many cross-coupling reactions that forms the desired product. nih.gov The choice of phosphine ligand can therefore be tailored to a specific reaction to optimize its efficiency and selectivity. rsc.org
N-Heterocyclic Carbene (NHC) Ligands: Enhanced Stability and Activity
N-Heterocyclic carbenes (NHCs) have emerged as a powerful class of ligands for palladium catalysis, often exhibiting superior performance compared to traditional phosphine ligands. google.com NHCs are strong σ-donors, which helps to stabilize the palladium center, particularly in higher oxidation states that can be involved in catalytic cycles. nih.gov This enhanced stability can lead to longer catalyst lifetimes and higher turnover numbers.
The substitution of benzonitrile ligands with NHCs can generate highly active and stable palladium catalysts. nih.gov These NHC-palladium complexes have demonstrated high catalytic activity in a range of reactions, including challenging cross-coupling reactions and C-H activation/functionalization. nih.govexaly.com The modular nature of NHC ligands allows for fine-tuning of their steric and electronic properties to optimize catalytic performance for specific applications. google.com
Ferrocenylimine and Other Chelating Ligands: Cooperative Effects
Chelating ligands, which bind to the palladium center through two or more donor atoms, can impart unique reactivity and selectivity due to the chelate effect and the specific geometry they enforce on the metal center. Ferrocenylimine ligands are a notable example of chelating ligands that have been successfully employed in palladium catalysis. dntb.gov.ua These ligands can be synthesized with both nitrogen and phosphorus donor atoms (N^P chelates) or two nitrogen atoms (N^N chelates), allowing for the creation of a diverse range of palladium complexes. dntb.gov.ua
Palladium(II) complexes derived from ferrocenylimine ligands and bis(acetonitrile)palladium(II) chloride, a close relative of the benzonitrile complex, have shown promise as catalyst precursors in Mizoroki-Heck and Suzuki-Miyaura cross-coupling reactions. dntb.gov.uaresearchgate.net The cooperative effect of the different donor atoms within the chelating ligand can lead to enhanced catalytic activity. researchgate.net Other chelating ligands, such as those with diphosphine and dinitrogen functionalities, have also been used to create highly active palladium catalysts for polymerization reactions. rsc.orgscholarsresearchlibrary.com
Rational Ligand Design for Tailored Catalytic Performance
The development of new and improved palladium catalysts often relies on the principles of rational ligand design. acs.orgnih.gov This approach involves the thoughtful design and synthesis of ligands with specific electronic and steric properties to achieve a desired catalytic outcome. By understanding the relationship between ligand structure and catalytic performance, chemists can create catalysts that are more active, selective, and stable for a particular transformation. nih.govresearchgate.net
The goal of rational ligand design is to create a ligand that is perfectly matched to the substrate and the specific elementary steps of the catalytic cycle. acs.org For instance, in the palladium-catalyzed arylation of sterically hindered amines, new ligands have been designed to suppress unwanted side reactions and improve the yield of the desired product. nih.gov This tailored approach to catalyst development is essential for advancing the field of homogeneous catalysis and enabling the synthesis of complex molecules with high efficiency and precision. nih.govrsc.org
Impact of Steric Hindrance and Electronic Properties on the Palladium Center
Steric Hindrance: The bulkiness of the ligands surrounding the palladium atom can control the number of substrates that can coordinate to the metal at any given time. This steric congestion can be beneficial, as it can promote the dissociation of products from the palladium center (reductive elimination), which is often the rate-limiting step in cross-coupling reactions. nih.gov Furthermore, steric hindrance can influence the regioselectivity and stereoselectivity of a reaction by dictating the orientation in which the substrates bind to the catalyst.
Electronic Properties: The electron-donating or electron-withdrawing nature of the ligands directly modulates the electron density at the palladium center. Ligands that are strong σ-donors, such as NHCs and electron-rich phosphines, increase the nucleophilicity of the palladium(0) species, which is the active catalyst in many cross-coupling reactions. nih.gov This increased nucleophilicity facilitates the oxidative addition of substrates to the palladium center, a crucial step in the catalytic cycle. The electronic properties of the ligands can also influence the stability of various palladium intermediates throughout the reaction pathway. nih.gov
The interplay between steric and electronic effects is often complex and synergistic. The optimal ligand for a particular catalytic transformation is one that strikes the right balance between these two factors to maximize the rate and selectivity of the desired reaction.
Table of Ligand Effects on Catalytic Reactions
| Ligand Type | Key Feature | Impact on Palladium Center | Typical Applications |
| Phosphines | Tunable electronics and sterics | Modulates electron density and coordination sphere | Cross-coupling reactions (Suzuki, Heck, Sonogashira) sigmaaldrich.com |
| N-Heterocyclic Carbenes (NHCs) | Strong σ-donors, high stability | Increases stability and activity | C-H activation, challenging cross-couplings google.comnih.gov |
| Ferrocenylimine Chelates | Cooperative effects of multiple donors | Enforces specific geometry, enhances activity | Mizoroki-Heck, Suzuki-Miyaura reactions dntb.gov.uaresearchgate.net |
Methodological Considerations and Reaction Parameter Optimization for Bis Benzonitrile Palladium Chloride Catalysis
Influence of Solvent Systems on Reaction Efficiency, Selectivity, and Solubility
The polarity of the solvent can significantly alter reaction outcomes. nih.gov Highly polar aprotic solvents like DMF and N-methyl-2-pyrrolidone (NMP) are frequently employed in cross-coupling reactions, such as the Heck and Suzuki-Miyaura couplings. whiterose.ac.uknih.gov These solvents can facilitate the dissolution of various reactants, including inorganic salts often used as bases, and can stabilize charged intermediates within the catalytic cycle. whiterose.ac.uk For instance, in the Suzuki-Miyaura coupling of chloroaryl triflates, switching the solvent from a nonpolar one like tetrahydrofuran (B95107) (THF) to a polar coordinating solvent like acetonitrile (B52724) (MeCN) or DMF can invert the chemoselectivity, favoring reaction at the triflate group over the chloride. nih.govrsc.org This switch is attributed to the coordinating ability of the solvent with the palladium center, which alters the active catalytic species. rsc.org
In contrast, in non-coordinating solvents, the labile benzonitrile (B105546) ligands can dissociate, potentially leading to the precipitation of the less soluble palladium(II) chloride (PdCl₂). wikipedia.org The stability of the catalytic species is also solvent-dependent. Ethereal solvents, for example, can help stabilize highly reactive organometallic reagents used in Negishi and Kumada couplings through electron donation. whiterose.ac.uk The choice of solvent can even enable diastereocontrol; in the allylation of benzaldehyde, using dimethyl sulfoxide (B87167) (DMSO) at 25 °C leads to syn selectivity, while THF at -10 °C favors anti selectivity. researchgate.net
Table 1: Effect of Solvent on Solubility and Reaction Selectivity
| Solvent | Type | Solubility of PdCl₂(PhCN)₂ | Observed Effect on Catalysis | Reference |
|---|---|---|---|---|
| Dimethylformamide (DMF) | Polar Aprotic, Coordinating | Soluble | Often used for Heck reactions; can favor reaction at triflate over chloride in chloroaryl triflates. | researchgate.netwhiterose.ac.ukrsc.org |
| Acetonitrile (MeCN) | Polar Aprotic, Coordinating | Soluble | Promotes reaction at triflate; can change selectivity compared to nonpolar solvents. | researchgate.netrsc.org |
| Tetrahydrofuran (THF) | Ethereal, Moderately Polar | Soluble | Favors reaction at chloride in chloroaryl triflates; stabilizes organometallic reagents in Negishi/Kumada couplings. | researchgate.netwhiterose.ac.ukrsc.org |
| Toluene | Nonpolar Aprotic | Soluble | Commonly used in various cross-coupling reactions, often favoring different selectivity than polar coordinating solvents. | researchgate.netnih.gov |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble | Can influence diastereoselectivity in allylation reactions depending on temperature. | researchgate.net |
Optimization of Catalyst Loading, Ligand-to-Palladium Ratios, and Stoichiometry
The efficiency and cost-effectiveness of a catalytic process are directly tied to the optimization of catalyst loading, ligand-to-palladium ratios, and the stoichiometry of the reactants. While bis(benzonitrile)palladium chloride is a convenient precatalyst, the active catalyst is typically a Pd(0) species formed in situ, often stabilized by an ancillary ligand. nih.gov
Catalyst Loading: The amount of palladium catalyst is usually expressed as a mole percentage (mol %) relative to the limiting substrate. nih.gov While higher catalyst loadings can lead to faster reactions, they also increase costs and the potential for residual palladium in the final product, a significant concern in pharmaceutical manufacturing. rsc.org Research efforts often focus on developing highly active catalytic systems that function at very low loadings, sometimes in the parts per million (ppm) range. nih.gov For example, a Heck reaction from 1972 utilized 1 mol % of catalyst, which, due to the absence of solvent, equated to a high concentration of over 3000 ppm. nih.gov Modern systems aim for much lower, more efficient loadings.
Ligand-to-Palladium Ratio: The ratio of the ancillary ligand to the palladium source is a critical parameter that can dictate the structure of the active catalyst and, consequently, its reactivity and selectivity. nih.gov For instance, in a Suzuki-Miyaura cross-coupling involving a dihalogenated pyridine, varying the amount of triphenylphosphine (B44618) (PPh₃) ligand relative to a Pd(II) precatalyst can switch the site-selectivity of the arylation. nih.gov An insufficient amount of ligand can lead to the formation of inactive palladium black, while an excess can sometimes inhibit the reaction by creating a coordinatively saturated, less reactive palladium center. nih.gov In one study, a PPh₃/Pd(II) ratio of 3/1 was determined to be optimal to prevent the formation of palladium nanoparticles and to compensate for phosphine (B1218219) oxidation. rsc.org The choice of ligand itself is crucial, with factors like the bite angle of bidentate ligands (e.g., Xantphos, DPPF) influencing catalytic performance. rsc.orgnih.gov
Table 2: Optimization of Catalyst and Ligand Parameters
| Parameter | General Range/Ratio | Effect of Variation | Example/Observation | Reference |
|---|---|---|---|---|
| Catalyst Loading | 0.1 - 5 mol % | Lower loadings are more economical but may require more active ligands/conditions. Higher loadings can increase reaction rate but also costs. | Loadings as low as ppm levels are being explored for high-efficiency systems. | nih.govrsc.org |
| Ligand:Palladium Ratio | 1:1 to 4:1 | Affects catalyst stability, activity, and selectivity. Excess ligand can be inhibitory. | A 3:1 ratio of PPh₃/Pd(II) was found to be optimal to avoid Pd nanoparticle formation. | rsc.org |
| Bite Angle (Bidentate Ligands) | Varies (e.g., DPPP ~91°, Xantphos ~112°) | Influences the geometry and flexibility of the palladium complex, affecting catalytic activity. | The wider bite angle of Xantphos is thought to contribute to its efficiency in carbonylation reactions at atmospheric pressure. | rsc.orgnih.gov |
Role of Additives and Co-catalysts: Bases, Metal Salts, and Promoters
The catalytic activity of systems derived from this compound is frequently enhanced by the introduction of various additives and co-catalysts. These agents can play diverse roles, from facilitating the reduction of the Pd(II) precatalyst to the active Pd(0) state to participating directly in key steps of the catalytic cycle, such as transmetalation or reductive elimination. nih.govrsc.org
Bases: Bases are nearly ubiquitous in palladium-catalyzed cross-coupling reactions. They serve multiple functions, including neutralizing the acid generated during the reaction and, in the case of Suzuki-Miyaura couplings, activating the organoboron species. The choice of base (e.g., inorganic carbonates like K₂CO₃ or Cs₂CO₃, phosphates like K₃PO₄, or organic amines like triethylamine) can have a profound effect on the reaction outcome and often needs to be optimized in conjunction with the chosen ligand and solvent. nih.govrsc.org For instance, in a study on pre-catalyst reduction, the base tetramethylguanidine (TMG) was effective in reducing a Pd(II) complex to Pd(0), whereas triethylamine (B128534) (TEA) was unreactive under the same conditions. rsc.org
Metal Salts: Halide salts, particularly chlorides like lithium chloride (LiCl), are often used as additives. researchgate.netwhiterose.ac.uk These salts can increase the polarity of the reaction medium and have been shown to accelerate the rate-limiting oxidative addition step in certain reactions. whiterose.ac.uk The addition of halide salts can dramatically increase the conversion in reactions that are otherwise sluggish. researchgate.net
Table 3: Common Additives and Their Roles in PdCl₂(PhCN)₂ Catalysis
| Additive/Co-catalyst | Type | Function | Example Reaction | Reference |
|---|---|---|---|---|
| Potassium Carbonate (K₂CO₃) | Inorganic Base | Neutralizes acid, activates coupling partners. | Suzuki-Miyaura, Heck | rsc.org |
| Triethylamine (Et₃N) | Organic Base | Acts as base and can facilitate Pd(II) reduction. Can also serve as the solvent. | Heck, Carbonylation | rsc.orgnih.gov |
| Lithium Chloride (LiCl) | Metal Salt | Increases medium polarity, can accelerate oxidative addition. | Stille, Suzuki-Miyaura | researchgate.netwhiterose.ac.uk |
| Tin(II) Chloride (SnCl₂) | Co-catalyst | Used to achieve diastereocontrol in allylation reactions. | Carbonyl Allylation | researchgate.net |
Temperature and Pressure Effects on Reaction Kinetics and Thermodynamics
The physical parameters of temperature and pressure are powerful tools for optimizing reaction kinetics and influencing thermodynamic equilibria in catalytic processes.
Temperature: Temperature has a direct and significant impact on reaction rates, with higher temperatures generally leading to faster reactions. However, for palladium-catalyzed systems, there is often an optimal temperature range. Exceeding this range can lead to catalyst decomposition (e.g., formation of palladium black), which reduces the concentration of the active catalyst and can lead to incomplete conversion. nih.gov In one study, optimizing a carbonylation reaction revealed that 80 °C was superior to 100 °C, a result attributed to greater catalyst stability at the lower temperature. nih.gov Conversely, some reactions, such as the aromatization of n-alkanes, require high temperatures (e.g., 773 K or 500 °C) to proceed effectively. ncert.nic.in
Pressure: While many palladium-catalyzed reactions are conducted at atmospheric pressure, the application of high pressure can be a valuable tool for accelerating certain reactions. nih.govpsu.edu Pressure particularly influences reactions that proceed with a negative activation volume (ΔV‡), meaning the volume of the transition state is smaller than the volume of the starting materials. psu.edu Addition and ligand exchange reactions, which often proceed through associative mechanisms, are typically accelerated by increased pressure. psu.edu For example, the rate of a palladium-catalyzed cross-coupling between iodobenzene (B50100) and 2,3-dihydrofuran (B140613) was quantitatively shown to increase with pressure up to 8 kbar. psu.edu For hydrogenation reactions using hydrogen gas (H₂), higher pressures may be required for more difficult reductions. masterorganicchemistry.com
Table 4: Influence of Temperature and Pressure on Reaction Parameters
| Parameter | Effect on Kinetics | Effect on Thermodynamics/Stability | General Observation | Reference |
|---|---|---|---|---|
| Temperature | Increases reaction rate (Arrhenius equation). | Can lead to catalyst decomposition at elevated temperatures, shifting equilibrium. | Optimal temperature balances reaction rate with catalyst stability. | nih.gov |
| Pressure | Accelerates reactions with a negative activation volume (ΔV‡). | Can favor associative mechanisms for ligand exchange and addition steps. | High pressure can significantly enhance rates of certain coupling and hydrogenation reactions. | psu.edumasterorganicchemistry.com |
Advanced Spectroscopic and Analytical Techniques for Mechanistic and Structural Studies of Bis Benzonitrile Palladium Chloride
Nuclear Magnetic Resonance (NMR) Spectroscopy: Reaction Monitoring, Ligand Exchange, and Intermediate Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for studying the behavior of bis(benzonitrile)palladium(II) chloride in solution. It provides detailed information on the molecular structure, ligand dynamics, and the transformation of the complex during chemical reactions.
Reaction Monitoring: ¹H and ¹³C NMR spectroscopy allow for real-time monitoring of reactions catalyzed by bis(benzonitrile)palladium(II) chloride. researchgate.net By tracking the disappearance of starting material signals and the appearance of product signals, reaction kinetics and conversion rates can be determined. For instance, in the isomerization of 2-allylphenol (B1664045) catalyzed by this complex, kinetic studies suggest that the concentration of the active catalytic species changes over the course of the reaction, a phenomenon that can be investigated using in situ NMR monitoring. researchgate.net
Ligand Exchange: The benzonitrile (B105546) ligands in PdCl₂(PhCN)₂ are known to be labile, readily exchanging with other ligands to form the catalytically active species. researchgate.netwikipedia.org NMR spectroscopy is highly effective for studying these exchange processes. The chemical shifts of protons on the coordinated benzonitrile ligand are sensitive to their electronic environment. Upon exchange with a new ligand, such as a phosphine (B1218219) or an amine, significant changes in the ¹H NMR spectrum are observed, allowing the process to be followed.
In analogous palladium(II) pincer complexes, ¹H NMR has been used to study halide exchange at the palladium center. rsc.orgrsc.orgnih.gov The chemical shifts of protons on the pincer ligand, particularly those closest to the metal center, show distinct changes depending on whether a chloride, bromide, or iodide ion is coordinated. rsc.orgrsc.orgnih.gov This same principle applies to studying the substitution of benzonitrile ligands, where the coordination of a new ligand alters the electronic environment of the remaining ligands and the palladium center, which is reflected in the NMR spectrum.
Intermediate Characterization: A crucial application of NMR is the detection and characterization of transient intermediates formed during a catalytic cycle. These intermediates are often present in low concentrations and have short lifetimes. Techniques such as low-temperature NMR can be used to slow down reaction rates and stabilize these species, enabling their structural elucidation. For example, in studies of various palladium-catalyzed reactions, NMR has been instrumental in identifying key intermediates, providing mechanistic insights that are critical for optimizing reaction conditions and catalyst performance. researchgate.net The provided ¹H NMR spectrum for bis(benzonitrile)palladium chloride serves as a baseline for such studies. chemicalbook.com
Table 1: Representative ¹H NMR Data for Ligand Protons in Palladium(II) Complexes
| Proton Environment | Typical Chemical Shift (ppm) | Information Gleaned |
| Coordinated Benzonitrile (ortho-H) | Downfield of free ligand | Confirmation of coordination to Pd(II) |
| Coordinated Benzonitrile (meta/para-H) | Minor shifts compared to free ligand | Provides fingerprint of the ligand environment |
| Protons on Exchanged Ligands | Varies with ligand structure | Characterization of new complexes formed in situ |
| Catalytic Intermediates | Often show unique or broadened signals | Detection and structural study of transient species |
Infrared (IR) Spectroscopy: Confirmation of Ligand Integrity and Coordination Modes
Infrared (IR) spectroscopy is a rapid and effective method for confirming the presence and coordination of the benzonitrile ligands in the complex. The most significant feature in the IR spectrum of bis(benzonitrile)palladium(II) chloride is the nitrile (C≡N) stretching vibration.
Coordination of the benzonitrile ligand to the palladium(II) center occurs through the nitrogen lone pair. This donation of electron density to the metal slightly strengthens the C-N bond, causing the C≡N stretching frequency (ν(C≡N)) to shift to a higher wavenumber compared to free benzonitrile. This positive shift is a hallmark of N-bound nitrile metal complexes and serves as direct evidence of coordination. The spectrum also contains characteristic bands for the phenyl rings and the palladium-chloride bonds (ν(Pd-Cl)) in the far-IR region. PubChem provides access to reference FTIR and ATR-IR spectra for this compound. nih.gov
Table 2: Key Infrared Spectral Data for Bis(benzonitrile)palladium(II) Chloride
| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Significance |
| ν(C≡N) | > 2230 | Confirms N-coordination of benzonitrile ligand |
| ν(C-H) aromatic | 3000 - 3100 | Confirms presence of phenyl rings |
| ν(C=C) aromatic | 1400 - 1600 | Confirms integrity of the benzonitrile aromatic system |
| ν(Pd-Cl) | < 400 | Characterizes the metal-halogen bond |
X-ray Crystallography: Elucidation of Solid-State Molecular Structures and Coordination Geometry
Single-crystal X-ray crystallography provides the definitive solid-state structure of bis(benzonitrile)palladium(II) chloride. Crystallographic studies have unequivocally established its molecular geometry. wikipedia.org
The complex features a central palladium(II) atom with a square planar coordination geometry, which is characteristic of d⁸ metal ions like Pd(II). wikipedia.org The two chloride ligands and the two benzonitrile ligands are coordinated to the palladium center. Crucially, the solid-state structure consistently shows that the two benzonitrile ligands adopt a trans configuration, positioned on opposite sides of the palladium atom. wikipedia.org This arrangement minimizes steric hindrance between the bulky phenyl groups. The Pd-N and Pd-Cl bond lengths and the bond angles around the palladium center are precisely determined, providing fundamental data for theoretical calculations and for understanding the complex's reactivity.
Table 3: Selected Crystallographic Data for trans-Bis(benzonitrile)palladium(II) Chloride
| Parameter | Value/Description | Significance |
| Coordination Geometry | Square Planar | Typical for Pd(II) complexes |
| Ligand Arrangement | trans | Minimizes steric repulsion between benzonitrile ligands |
| Pd-N Bond Length | ~2.0 Å | Quantifies the metal-ligand interaction |
| Pd-Cl Bond Length | ~2.3 Å | Quantifies the metal-halogen interaction |
| N-Pd-N Angle | ~180° | Confirms the trans geometry |
| Cl-Pd-Cl Angle | ~180° | Confirms the trans geometry |
Note: Bond lengths and angles are approximate and can vary slightly between different crystallographic reports.
Ultraviolet-Visible (UV-Vis) Spectroscopy: Electronic Absorption Properties and Complexation Studies
Ultraviolet-visible (UV-Vis) spectroscopy probes the electronic transitions within the molecule and is used to study its electronic structure and behavior during complexation reactions. The UV-Vis spectrum of bis(benzonitrile)palladium(II) chloride is dominated by ligand-to-metal charge transfer (LMCT) and d-d transitions.
The d-d transitions for square-planar Pd(II) complexes are typically weak and can be obscured by more intense charge-transfer bands. When bis(benzonitrile)palladium(II) chloride is used to form new complexes, UV-Vis spectroscopy can be a powerful tool for monitoring the reaction. For example, in the formation of supramolecular assemblies where trans-PdCl₂(PhCN)₂ acts as a linear acceptor, its complexation with a porphyrin donor ligand resulted in significant bathochromic (red) shifts and broadening of the porphyrin's characteristic Soret and Q bands. researchgate.net These spectral changes confirm the coordination of the new ligand to the palladium center and the formation of the Pd-N bond. researchgate.net Analysis of the UV-Vis spectra of palladium chloride solutions and palladium nanoparticles can further aid in understanding the electronic properties of the palladium center in different oxidation states and environments. researchgate.net
Table 4: Application of UV-Vis Spectroscopy in Studies of Bis(benzonitrile)palladium(II) Chloride
| Phenomenon | Spectroscopic Observation | Interpretation |
| d-d Transitions | Weak absorptions in the visible region | Relates to the electronic structure of the Pd(II) center |
| Charge Transfer Bands | Intense absorptions in the UV region | Involves electron transfer between palladium and ligands |
| Complexation with New Ligands | Shift in absorption maxima (e.g., bathochromic shift) | Indicates formation of a new complex and alteration of the electronic structure |
Other Advanced Analytical Methods for Reaction Monitoring and Product Analysis
Beyond the core spectroscopic techniques, several other analytical methods are vital for a comprehensive understanding of reactions involving bis(benzonitrile)palladium(II) chloride.
Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the complex. High-resolution mass spectrometry provides the exact mass, allowing for the verification of the elemental composition. nih.gov It is also a powerful tool for identifying products and intermediates in catalytic reactions.
Elemental Analysis: This technique provides the percentage composition of carbon, hydrogen, and nitrogen in the complex, which is used to confirm its empirical formula and purity. scbt.com
Chromatographic Techniques: For monitoring the progress of a catalytic reaction and analyzing the product mixture, chromatographic methods are essential.
High-Performance Liquid Chromatography (HPLC): HPLC, often coupled with a photodiode array (PDA) or mass spectrometry (MS) detector, is used to separate, quantify, and identify the components of a complex reaction mixture. nih.govnih.gov This is particularly useful for the analysis of non-volatile products common in cross-coupling reactions. sigmaaldrich.comsigmaaldrich.com
Gas Chromatography (GC): Coupled with a flame ionization detector (FID) or a mass spectrometer (MS), GC is the method of choice for analyzing volatile products from reactions catalyzed by bis(benzonitrile)palladium(II) chloride.
These methods collectively provide a detailed picture of the product distribution, yield, and selectivity of a catalytic process, offering crucial data for reaction optimization.
Emerging Research Directions and Future Prospects for Bis Benzonitrile Palladium Chloride
Development of Novel Derivatives and Analogues of Bis(benzonitrile)palladium Chloride
A primary area of ongoing research involves using this compound as a precursor for the synthesis of novel, more complex homogeneous catalysts. guidechem.com The benzonitrile (B105546) ligands are easily displaced by other donor ligands, allowing for the systematic modification of the palladium coordination sphere. This strategy is central to the development of derivatives with tailored electronic and steric properties, which in turn allows for fine-tuning of catalytic activity, selectivity, and stability.
By introducing specifically designed phosphine (B1218219), N-heterocyclic carbene (NHC), or other nitrogen- and oxygen-donor ligands, researchers can create customized catalysts. This approach transforms the simple palladium source into a sophisticated catalytic system designed for specific reactions, such as stereoselective glycosylation or challenging cross-coupling reactions. lookchem.comchemsrc.com This ability to serve as a versatile starting material for a diverse range of palladium complexes underscores its enduring importance in the field of catalyst development. guidechem.com
Applications in Flow Chemistry and Continuous Processing for Sustainable Synthesis
The integration of homogeneous catalysts derived from this compound into continuous flow processes represents a significant step toward more sustainable and efficient chemical manufacturing. Research has demonstrated the viability of immobilizing such catalysts, for example by grafting them onto a solid support, for use in continuous packed-bed reactors. lookchem.com This approach combines the high activity and selectivity of homogeneous catalysis with the practical benefits of heterogeneous systems.
Key advantages of using these systems in flow chemistry include:
Enhanced Safety: Continuous processing uses smaller volumes of reagents at any given time, minimizing risks associated with hazardous reactions.
Improved Efficiency: Precise control over reaction parameters such as temperature, pressure, and residence time leads to higher yields and selectivity.
Catalyst Recycling: Immobilization of the catalyst facilitates its separation from the product stream, allowing for its reuse and reducing palladium waste. researchgate.net
Scalability: Flow chemistry setups are more easily and safely scaled up from laboratory to industrial production compared to traditional batch processes.
These attributes make the application of this compound-derived catalysts in continuous flow systems a promising avenue for developing greener and more economical synthetic methodologies. lookchem.com
Rational Catalyst Design for Addressing Challenging Chemical Transformations
This compound serves as a critical starting point for catalysts used in demanding chemical reactions that are often difficult to achieve with other methods. Its utility in promoting C-H activation, for example, allows for the direct functionalization of otherwise inert carbon-hydrogen bonds, offering more atom-economical synthetic routes. guidechem.comcore.ac.uk
Rational catalyst design leverages a deep understanding of reaction mechanisms to overcome specific synthetic hurdles. For instance, in the hydroarylation of alkynes, the choice of palladium precursor, ligands, and even the solvent can be used to control the regioselectivity of the transformation. core.ac.uk Research has shown that while this compound can be used directly, modifying the system, such as by forming other palladium complexes in situ, can influence the reaction outcome, for instance, by favoring or disfavoring diaddition products. core.ac.uk This knowledge-based approach allows chemists to design highly specialized catalytic systems capable of achieving high yields and selectivity in the synthesis of complex molecules like tetra-substituted olefins. core.ac.uk
Exploration in Materials Science and Advanced Functional Materials Synthesis
The catalytic properties of this compound are increasingly being exploited in the field of materials science for the synthesis of advanced functional materials. guidechem.comcymitquimica.com It is a key catalyst in the production of polymers with highly specific structures and properties, which are tailored for use in industries such as automotive, electronics, and packaging. lookchem.com
Its applications in this domain are diverse and impactful, leading to the creation of novel materials with unique optical, electronic, or mechanical properties. The ability to catalyze C-C bond formation is particularly valuable for synthesizing the conjugated backbones of organic electronic materials. researchgate.net
| Material Type | Synthetic Application | Potential Use | Reference |
|---|---|---|---|
| Liquid Crystals | Catalyzes coupling reactions to form complex organic molecules that exhibit liquid crystalline phases. | Display technologies, sensors. | guidechem.com |
| Specialty Polymers | Used in formal anti-Markovnikov hydroamination of terminal olefins to create polymers with specific structures. | Automotive components, electronics, advanced packaging. | lookchem.com |
| Oligothiophenes | Enables C-H homocoupling of bromothiophenes to build well-defined oligothiophene structures. | Organic functional materials for electronics (e.g., transistors, solar cells). | researchgate.net |
| Thin Films and Coatings | Involved in the development of advanced materials where its catalytic properties improve performance. | Protective coatings, electronic components. | samaterials.com |
| Metallopolymers | Serves as a precursor for incorporating palladium complexes into polymer chains. | Self-healing materials, stimuli-responsive systems, optics. | researchgate.net |
Contributions to Medicinal Chemistry and Pharmaceutical Drug Discovery
This compound is an indispensable tool in medicinal chemistry, facilitating the synthesis of a wide array of biologically active molecules and pharmaceutical intermediates. guidechem.comindiarawmaterial.com Its role in catalyzing cross-coupling reactions is fundamental to constructing the complex carbon skeletons of modern drugs. lookchem.com Furthermore, it is employed in developing greener synthetic routes, such as the synthesis of amines via Wacker oxidation followed by transfer hydrogenation, which are crucial for producing many pharmaceutical compounds. lookchem.com
The compound has been instrumental in the synthesis of specific, high-value molecules in drug discovery programs. For example, it has been used as a catalyst in the synthesis of a key intermediate for the KRAS G12C inhibitor AMG-510 and in the preparation of β-DADF, a folate derivative. nih.govmdpi.com Its utility is further highlighted in the synthesis of retinoid isomers and various heterocyclic compounds that form the core of many therapeutic agents. google.comnih.gov
| Molecule/Intermediate Class | Specific Synthesis | Therapeutic Area | Reference |
|---|---|---|---|
| Pharmaceutical Amines | Greener synthesis from terminal olefins. | General (amines are key building blocks). | lookchem.com |
| β-Amino Aldehydes | Tandem isomerization–anti-Markovnikov oxidation of linear allylic imidic esters. | Synthetic intermediates for various drugs. | acs.org |
| β-Acyloxy Aldehydes | Tandem isomerization/anti-Markovnikov oxidation of linear allylic esters using O2. | Synthetic intermediates. | rsc.org |
| KRAS G12C Inhibitor Intermediate | Used in a multi-step synthesis of an intermediate for AMG-510. | Oncology. | nih.gov |
| β-DADF (Folate Derivative) | Catalyzed the coupling of a 5-iodoimidazole nucleoside with a folate derivative. | Antifolate agents. | nih.govmdpi.com |
| 9-cis-Retinoids | Catalyzed the isomerization of all-trans-retinal derivatives. | Dermatology, oncology, ophthalmology. | nih.gov |
| Fused Heterocyclic DAAO Inhibitors | Used in coupling reactions to synthesize fused pyrrole analogs. | Neurodegenerative diseases. | google.com |
Q & A
Basic: What is the standard synthetic route for preparing Bis(benzonitrile)palladium chloride, and how is its purity validated?
Answer:
this compound is synthesized by refluxing palladium(II) chloride (PdCl₂) with benzonitrile (PhCN) in a stoichiometric ratio. The reaction proceeds via ligand substitution, where benzonitrile displaces chloride ions to form the square-planar PdCl₂(PhCN)₂ complex . Post-synthesis, the product is isolated by filtration and washed with non-polar solvents.
Characterization methods include:
- Elemental analysis to confirm Pd content (~27.2% per stoichiometric calculations) .
- Melting point determination (131°C, lit.) .
- Infrared (IR) spectroscopy to verify the presence of ν(C≡N) stretches from benzonitrile ligands (~2250 cm⁻¹) .
- ¹H/¹³C NMR in deuterated solvents (e.g., CDCl₃) to confirm ligand coordination .
Basic: What are the recommended storage conditions to maintain the stability of this compound?
Answer:
The compound is moisture- and air-sensitive, with benzonitrile ligands prone to displacement under humid conditions. Optimal storage requires:
- Airtight containers under inert gas (argon/nitrogen) .
- Temperature control : 2–8°C in a desiccator to prevent thermal decomposition or ligand loss .
- Avoidance of strong oxidizers or acids , which may induce redox reactions or ligand substitution .
Advanced: How does solvent choice influence the catalytic activity of this compound in cross-coupling reactions?
Answer:
Solvent polarity and coordinating ability significantly affect catalytic efficiency:
- Non-coordinating solvents (e.g., toluene, THF) enhance reactivity by preserving the PdCl₂(PhCN)₂ structure, allowing substrates to access the metal center .
- Coordinating solvents (e.g., DMF, acetonitrile) may displace benzonitrile ligands, forming less active Pd species .
- Dielectric constant : High-polarity solvents stabilize charged intermediates in Suzuki-Miyaura couplings but may reduce turnover in Heck reactions .
Methodological tip : Pre-dissolve the catalyst in a minimal volume of benzonitrile to stabilize the active species before adding reaction solvents .
Advanced: How can ligand displacement issues be mitigated when using this compound with stronger donor ligands?
Answer:
Ligand displacement by phosphines or amines can deactivate the catalyst. Strategies include:
- Ligand pre-coordination : Pre-treat the catalyst with stoichiometric amounts of the desired ligand (e.g., PPh₃) to form stable complexes like PdCl₂(PPh₃)₂ .
- In situ ligand addition : Introduce excess donor ligands during catalysis to maintain Pd in a reactive oxidation state .
- Low-temperature protocols : Reduce ligand lability by conducting reactions at 0–25°C .
Validation : Monitor reaction progress via TLC or GC-MS to detect undesired byproducts from ligand exchange .
Advanced: How can researchers resolve contradictions in reported catalytic activities of this compound across studies?
Answer:
Discrepancies often arise from variations in:
- Substrate electronic effects : Electron-deficient aryl halides react faster than electron-rich ones in Heck couplings .
- Impurities : Trace moisture or oxygen can oxidize Pd⁰ to inactive PdO, reducing turnover .
- Pretreatment methods : Some protocols pre-reduce Pd(II) to Pd(0), altering the active species .
Systematic approach :
Replicate conditions (solvent, temperature, substrate ratio) from conflicting studies.
Characterize catalyst integrity post-reaction via XPS or EXAFS to identify decomposition pathways .
Use kinetic studies (e.g., variable-temperature NMR) to compare rate laws .
Advanced: What are the thermal decomposition pathways of this compound, and how can they be monitored?
Answer:
At elevated temperatures (>150°C), the compound undergoes:
- Ligand dissociation : Benzonitrile evaporates, leaving PdCl₂ residues .
- Redox reactions : Pd(II) may reduce to Pd(0) nanoparticles under reducing atmospheres .
Analytical methods : - Thermogravimetric analysis (TGA) to track mass loss from ligand evaporation .
- Differential scanning calorimetry (DSC) to identify exothermic decomposition peaks .
- In situ FTIR to detect gaseous benzonitrile release .
Basic: What safety precautions are critical when handling this compound in air-sensitive reactions?
Answer:
- Glovebox/Schlenk techniques : Use under inert atmosphere to prevent oxidation .
- PPE : Nitrile gloves, lab coat, and eye protection to avoid skin/eye contact with Pd residues .
- Ventilation : Perform ligand transfers in a fume hood to mitigate inhalation risks .
- Waste disposal : Collect Pd-containing waste for metal recovery to comply with environmental regulations .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
